molecular formula C20H16N2O3S B14127242 1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14127242
M. Wt: 364.4 g/mol
InChI Key: BFKGWQKREXKGPX-UHFFFAOYSA-N
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Description

1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a phenyl group and a 3-methoxybenzyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thieno[3,2-d]pyrimidine derivative with a 3-methoxybenzyl halide in the presence of a base, followed by cyclization and functional group modifications . The reaction conditions often require refluxing in an organic solvent such as butanol with sodium methoxide as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride

    Bases: Sodium methoxide, benzylamine

    Solvents: Butanol, dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of a thieno[3,2-d]pyrimidine core with a phenyl and 3-methoxybenzyl group, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H16N2O3S/c1-25-16-9-5-6-14(12-16)13-21-17-10-11-26-18(17)19(23)22(20(21)24)15-7-3-2-4-8-15/h2-12H,13H2,1H3

InChI Key

BFKGWQKREXKGPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3

Origin of Product

United States

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